4-Chloro-3-methylquinolin-2-amine
Overview
Description
4-Chloro-3-methylquinolin-2-amine is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylquinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 3-methylquinoline.
Nitration: The 3-methylquinoline undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The 4-chloroaniline is chlorinated to introduce the chlorine atom at the 4-position.
Coupling Reaction: Finally, the chlorinated aniline is coupled with the reduced quinoline derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
4-Chloro-3-methylquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.
Medicine: It is investigated for its potential anticancer properties and its ability to inhibit specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylquinolin-2-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to bacterial cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
4-Chloro-3-methylquinolin-2-amine can be compared with other similar compounds such as:
4-Chloroquinoline: Similar structure but lacks the methyl group, resulting in different reactivity and biological activity.
3-Methylquinoline: Lacks the chlorine atom, leading to different chemical properties and applications.
2-Aminoquinoline: Lacks both the chlorine and methyl groups, making it less reactive and less biologically active.
The presence of both the chlorine atom and the methyl group in this compound makes it unique and enhances its chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-Chloro-3-methylquinolin-2-amine is a derivative of quinoline, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, antiviral, and anticancer properties. The presence of a chlorine atom and a methyl group enhances its reactivity and biological activity, making it a subject of interest in various research fields.
This compound is characterized by its ability to undergo several chemical reactions:
- Oxidation : Can be oxidized to form quinoline N-oxides.
- Reduction : Capable of being reduced to yield various amine derivatives.
- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits critical enzymes like DNA gyrase and topoisomerase, essential for DNA replication and cell division.
- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to bacterial cell death.
- Anticancer Activity : It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at certain concentrations. Comparative studies reveal that it may outperform some traditional antibiotics in specific contexts.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest the compound's potential as a lead structure for developing new antimicrobial agents.
Antiviral Activity
The compound has also demonstrated antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain models, although further research is needed to elucidate the exact mechanisms involved.
Anticancer Properties
This compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The compound's ability to inhibit key signaling pathways involved in cell survival makes it a candidate for further investigation in cancer therapy.
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast) | 10.5 |
A549 (lung) | 8.2 |
These findings highlight the compound's potential as an anticancer agent worth exploring in clinical settings .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial growth compared to control groups, supporting its use as an antimicrobial agent.
- Anticancer Research : In vivo studies on animal models showed that treatment with this compound led to reduced tumor size and improved survival rates compared to untreated controls.
- Mechanistic Studies : Research focusing on the mechanism of action revealed that the compound effectively disrupted cellular processes critical for cancer cell survival, suggesting potential pathways for therapeutic intervention.
Properties
IUPAC Name |
4-chloro-3-methylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPCPWJIRUFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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